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N2-Methyl-4-nitro-1,2-
Compound Name:
benzenediamine

Cat. No.: B127362

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-Methyl-4-nitro-1,2-benzenediamine, a substituted aromatic diamine, is a compound of
interest in various chemical and pharmaceutical research areas. Its structure, featuring a nitro
group and two amino functionalities—one of which is methylated—suggests its potential utility
as a versatile building block in organic synthesis and as a scaffold for the development of novel
bioactive molecules. This technical guide provides a comprehensive overview of its chemical
identity, properties, synthesis, and potential applications, with a focus on presenting data in a
clear and accessible format for scientific professionals.

The IUPAC name for this compound is N2-methyl-4-nitrobenzene-1,2-diamine. The locant "N2"
specifies that the methyl group is attached to the nitrogen atom at position 2 of the benzene
ring, which is numbered starting from one of the amino groups and proceeding towards the
other.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N2-Methyl-4-nitro-1,2-
benzenediamine and its related isomers is presented below. It is important to note that specific
experimental data for the title compound is limited in publicly available literature; therefore,
some properties are compared with its close isomers to provide a predictive context.
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N2-Methyl-4-nitro- N1-Methyl-4-nitro-

4-Nitro-1,2-
Property 1,2- 1,2- L
. . phenylenediamine
benzenediamine benzenediamine
CAS Number 95576-84-4[1][2] 41939-61-1 99-56-9
Molecular Formula C7HION302[1][2] C7HION302[3] C6H7N302[4]

Molecular Weight 167.17 g/mol [2] 167.16 g/mol [3] 153.14 g/mol [4]
Melting Point Not available 174-176 °C 199-201 °C
Boiling Point Not available Not available Not available
Storage at -20°C ) )
) Slightly soluble in ) L
- suggests potential Soluble in acidic
Solubility ) N ethyl acetate and ]
instability at room agueous solutions.
methanol.
temperature.[5]
] Red to dark red to Dark red needles or
Appearance Not available

brown powder/crystal.

red solid.[4]

Spectroscopic Data

Detailed experimental spectroscopic data for N2-Methyl-4-nitro-1,2-benzenediamine is not

readily available. However, based on the known spectra of related compounds such as 4-nitro-

1,2-phenylenediamine and other substituted nitroanilines, the expected spectral characteristics

can be predicted.

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the N-methyl protons (a singlet), and the protons of the primary and secondary

amino groups. The positions of the aromatic protons will be influenced by the electronic

effects of the nitro and amino groups.

e 13C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons, with

the carbons attached to the nitro and amino groups showing characteristic downfield and

upfield shifts, respectively. A signal for the N-methyl carbon will also be present.
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« Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands
for N-H stretching of the primary and secondary amines, C-H stretching of the aromatic ring
and the methyl group, N-O stretching of the nitro group, and C=C stretching of the aromatic
ring. The NIST WebBook provides IR spectra for related compounds like 2-methyl-4-
nitroaniline which can serve as a reference.[6]

e Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak
corresponding to its molecular weight (167.17 m/z). Fragmentation patterns would likely
involve the loss of the nitro group and cleavage of the C-N bonds. Mass spectral data for 4-
nitro-1,2-phenylenediamine is available on PubChem and can be used for comparative
analysis.[4]

Synthesis

A detailed and experimentally verified protocol for the synthesis of N2-Methyl-4-nitro-1,2-
benzenediamine is not explicitly described in the reviewed literature. However, a plausible
synthetic route can be conceptualized based on established organic chemistry principles and
procedures for analogous compounds. One potential pathway is outlined below.

Conceptual Synthesis Pathway

A potential synthesis could involve the selective N-methylation of a suitable precursor. A
possible retrosynthetic analysis suggests that the target molecule could be prepared from 4-
nitro-1,2-phenylenediamine.

Conceptual Synthesis of N2-Methyl-4-nitro-1,2-benzenediamine

oot - 1. Selective Protection of Ni-amine =@ 2 (e.0..CH3, base) =:]ﬂm>

N2-Methyl-4-nitro-1,2-benzenediamine

Click to download full resolution via product page

Caption: A conceptual multi-step synthesis pathway for N2-Methyl-4-nitro-1,2-
benzenediamine.
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Experimental Protocol (Hypothetical)

Step 1: Selective Protection of the N1-Amine of 4-Nitro-1,2-phenylenediamine Due to the
similar reactivity of the two amino groups, selective protection would be a critical step. This
could potentially be achieved by using a bulky protecting group that preferentially reacts with
the less sterically hindered N1-amine.

o Dissolve 4-nitro-1,2-phenylenediamine in a suitable aprotic solvent (e.g., dichloromethane or
THF).

o Add a suitable protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection)
and a base (e.g., triethylamine).

» Monitor the reaction by thin-layer chromatography (TLC).
e Upon completion, work up the reaction mixture to isolate the N1-protected intermediate.

Step 2: Methylation of the N2-Amine The remaining free amine at the N2 position can then be
methylated.

Dissolve the N1-protected intermediate in a polar aprotic solvent (e.g., DMF or acetonitrile).

Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) and a non-nucleophilic base
(e.g., potassium carbonate or sodium hydride).

Stir the reaction at an appropriate temperature until completion (monitored by TLC).

Isolate the N-methylated intermediate through extraction and purification.

Step 3: Deprotection The final step involves the removal of the protecting group to yield the
desired product.

o Dissolve the N-methylated intermediate in a suitable solvent.
o Add the appropriate deprotection reagent (e.qg., trifluoroacetic acid for a Boc group).

e Monitor the reaction by TLC.
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e Upon completion, neutralize the reaction mixture and isolate N2-Methyl-4-nitro-1,2-
benzenediamine through extraction and purification by column chromatography or
recrystallization.

Note: This is a hypothetical protocol and would require experimental optimization and
validation. A procedure for the synthesis of the related compound 1,2-diamino-4-nitrobenzene
is available from Organic Syntheses, which can provide valuable insights into handling similar
compounds.[7]

Biological Activity and Potential Applications

While specific biological studies on N2-Methyl-4-nitro-1,2-benzenediamine are scarce, the
presence of the nitroaromatic and phenylenediamine moieties suggests potential for various
biological activities.

Nitro-containing compounds are known to exhibit a broad spectrum of pharmacological effects,
including antimicrobial and anticancer activities. The nitro group can be bioreduced in vivo to
form reactive nitroso and hydroxylamino derivatives, which can interact with cellular
macromolecules.

Phenylenediamine derivatives are also found in many biologically active compounds and are
used as precursors in the synthesis of pharmaceuticals and dyes. For instance, a related
compound, N-Methyl-4-nitrobenzene-1,2-diamine, is mentioned to react with hexanedioic acid
anhydride to form a pentanoic acid derivative, indicating its utility in chemical synthesis.[3]

Given its structure, N2-Methyl-4-nitro-1,2-benzenediamine could be investigated for:

» Antimicrobial Activity: As a potential lead compound for the development of new antibacterial
or antifungal agents. Research on N,N'-(4-Nitro-1,2-phenylene)diamide derivatives has
shown antimicrobial activity.[8]

¢ Anticancer Activity: The nitroaromatic scaffold is present in some anticancer drugs.

o Material Science: As a monomer or intermediate in the synthesis of specialty polymers or
dyes.

Logical Relationships in Bioactivity
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The potential biological activity of N2-Methyl-4-nitro-1,2-benzenediamine can be logically
linked to its structural features.

Structural Features and Potential Bioactivity

N2-Methyl-4-nitro-1,2-benzenediamine

(Nitroaromatic Moieta (Substituted Phenylenediamine)

Bioreduction to reactive species /Scaffold for drug design

Potential Biological Activity

Click to download full resolution via product page

Caption: Relationship between the structural components of the molecule and its potential
bioactivity.

Conclusion

N2-Methyl-4-nitro-1,2-benzenediamine is a chemical compound with potential for further
exploration in medicinal chemistry and material science. While detailed experimental data is
currently limited, this guide provides a foundational understanding of its properties and
synthetic strategies based on available information for related compounds. Further research is
warranted to fully characterize this molecule and unlock its potential applications. Researchers
are encouraged to use the information presented herein as a starting point for their
investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b127362?utm_src=pdf-body
https://www.benchchem.com/product/b127362?utm_src=pdf-body-img
https://www.benchchem.com/product/b127362?utm_src=pdf-body
https://www.benchchem.com/product/b127362?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

e 1. cymitquimica.com [cymitquimica.com]
e 2. scbt.com [scbt.com]
e 3. N-Methyl-4-Nitrobenzene-1,2-Dia | Corey Organics [coreyorganics.com]

e 4. 4-Nitro-1,2-phenylenediamine | C6H7N302 | CID 5111791 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 5. bio-fount.com [bio-fount.com]

e 6. Benzenamine, 2-methyl-4-nitro- [webbook.nist.gov]
e 7. Organic Syntheses Procedure [orgsyn.org]

o 8. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [An In-Depth Technical Guide to N2-Methyl-4-nitro-1,2-
benzenediamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b127362#n2-methyl-4-nitro-1-2-benzenediamine-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://cymitquimica.com/products/10-F468998/n2-methyl-4-nitro-12-benzenediamine/
https://www.scbt.com/es/p/n2-methyl-4-nitro-1-2-benzenediamine-95576-84-4
https://coreyorganics.com/n-methyl-4-nitrobenzene-1-2-dia.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-Nitro-1_2-phenylenediamine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Nitro-1_2-phenylenediamine
http://www.bio-fount.com/cn/goods2/224661_1106.html
https://webbook.nist.gov/cgi/cbook.cgi?ID=C99525&Mask=80
http://www.orgsyn.org/demo.aspx?prep=CV3P0242
https://www.researchgate.net/publication/354423523_Synthesis_and_Antimicrobial_Evaluation_of_NN'-4-Nitro-12-phenylenediamide_Derivatives
https://www.benchchem.com/product/b127362#n2-methyl-4-nitro-1-2-benzenediamine-iupac-name
https://www.benchchem.com/product/b127362#n2-methyl-4-nitro-1-2-benzenediamine-iupac-name
https://www.benchchem.com/product/b127362#n2-methyl-4-nitro-1-2-benzenediamine-iupac-name
https://www.benchchem.com/product/b127362#n2-methyl-4-nitro-1-2-benzenediamine-iupac-name
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b127362?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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